N-butylbenzimidazole

Descripción

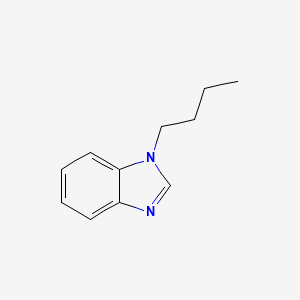

Structure

3D Structure

Propiedades

IUPAC Name |

1-butylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13/h4-7,9H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPPDRZENGVOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70328460 | |

| Record name | N-butylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4886-30-0 | |

| Record name | 1-Butyl-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4886-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-butylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70328460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to N-butylbenzimidazole: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butylbenzimidazole, a heterocyclic aromatic compound, has garnered significant interest in various scientific fields due to its versatile chemical properties and potential applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and detailed synthetic protocols for N-butylbenzimidazole. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science, facilitating a deeper understanding and enabling further exploration of this compound's potential. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided.

Chemical Structure and Identification

N-butylbenzimidazole, also known as 1-butyl-1H-benzimidazole, is characterized by a benzimidazole (B57391) core with a butyl group attached to one of the nitrogen atoms. The benzimidazole moiety is a bicyclic system composed of a fused benzene (B151609) and imidazole (B134444) ring.

Systematic IUPAC Name: 1-butyl-1H-benzimidazole

Common Names: N-butylbenzimidazole, 1-butylbenzimidazole

Chemical Formula: C₁₁H₁₄N₂[1]

Molecular Weight: 174.24 g/mol [1]

CAS Registry Number: 4886-30-0[1]

Chemical Structure:

Caption: Chemical structure of N-butylbenzimidazole.

Physicochemical Properties

A summary of the key physicochemical properties of N-butylbenzimidazole is presented in the table below. These properties are crucial for its handling, application, and for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Physical State | Solid | [1] |

| Melting Point | 171-173 °C | [1] |

| Boiling Point | 296.9 °C at 760 mmHg | [1] |

| Density | 1.04 g/cm³ | [1] |

| Solubility | Soluble in most organic solvents | [1] |

| Flash Point | 133.4 °C | [1] |

| Refractive Index | 1.571 | [1] |

| LogP | 2.836 | [1] |

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and purity assessment of N-butylbenzimidazole.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

The electron ionization mass spectrum of N-butylbenzimidazole is expected to show a molecular ion peak (M⁺) at m/z = 174, corresponding to its molecular weight. Common fragmentation patterns for N-alkylated benzimidazoles involve the loss of the alkyl chain or fragments thereof. A prominent fragment would be the benzimidazole cation at m/z = 117, resulting from the cleavage of the N-butyl bond. Further fragmentation of the butyl chain would lead to peaks corresponding to the loss of methyl (M-15), ethyl (M-29), and propyl (M-43) radicals.

Infrared (IR) Spectroscopy

The IR spectrum of N-butylbenzimidazole would exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

C-H stretching (aromatic): ~3050 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=N and C=C stretching (aromatic rings): ~1450-1620 cm⁻¹

-

C-N stretching: ~1200-1350 cm⁻¹

-

C-H bending (aromatic): ~740-770 cm⁻¹ (indicative of ortho-disubstitution on the benzene ring)

Ultraviolet-Visible (UV-Vis) Spectroscopy

In a suitable solvent like ethanol, N-butylbenzimidazole is expected to show strong UV absorption bands characteristic of the benzimidazole chromophore, typically in the range of 240-280 nm.

Experimental Protocols for Synthesis

There are two primary synthetic routes to N-butylbenzimidazole: the N-alkylation of benzimidazole and the condensation of o-phenylenediamine (B120857) with a butyl-containing precursor.

Method 1: N-Alkylation of Benzimidazole

This is a common and straightforward method for the synthesis of N-substituted benzimidazoles.

Caption: N-Alkylation of Benzimidazole.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzimidazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Base: Add a base (1.1-1.5 equivalents), such as anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH). If using NaH, exercise extreme caution due to its reactivity with moisture.

-

Addition of Alkylating Agent: To the stirred suspension, add 1-bromobutane (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford pure N-butylbenzimidazole.

Method 2: Condensation of o-Phenylenediamine and Butyraldehyde

This method involves the formation of the benzimidazole ring from its acyclic precursors.

References

An In-depth Technical Guide to the Synthesis of 1-butyl-1H-benzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-butyl-1H-benzimidazole, a valuable building block in medicinal chemistry and materials science. This document details established synthetic methodologies, providing in-depth experimental protocols, comparative quantitative data, and visual representations of the synthetic pathways to facilitate its preparation in a laboratory setting.

Introduction

Benzimidazole (B57391) and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. The benzimidazole scaffold is recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets. The N-alkylation of the benzimidazole ring, specifically the introduction of a butyl group at the 1-position, can significantly influence the molecule's lipophilicity, solubility, and pharmacokinetic properties, making 1-butyl-1H-benzimidazole a key intermediate for the development of novel therapeutics.

This guide explores the primary synthetic routes to 1-butyl-1H-benzimidazole, focusing on the formation of the benzimidazole core and its subsequent N-alkylation.

Synthetic Strategies

The synthesis of 1-butyl-1H-benzimidazole is typically achieved through a two-step process:

-

Formation of the Benzimidazole Core: The most common method for constructing the benzimidazole ring is the condensation of o-phenylenediamine (B120857) with a one-carbon synthon, such as formic acid or an aldehyde.

-

N-Alkylation: The subsequent introduction of the butyl group onto the nitrogen atom of the benzimidazole ring is typically accomplished via a nucleophilic substitution reaction with a suitable butyl halide.

Alternatively, one-pot methodologies that combine these steps are also being explored to improve efficiency.

Experimental Protocols

This section provides detailed experimental procedures for the key steps in the synthesis of 1-butyl-1H-benzimidazole.

Method 1: Two-Step Synthesis

Step 1: Synthesis of 1H-Benzimidazole

This procedure outlines the synthesis of the benzimidazole precursor from o-phenylenediamine and formic acid.

Materials:

-

o-Phenylenediamine

-

Formic acid (90%)

-

10% Sodium hydroxide (B78521) solution

-

Decolorizing carbon

-

Distilled water

Procedure:

-

In a 500 mL round-bottom flask, combine 54 g (0.5 mole) of o-phenylenediamine with 32 mL (34.6 g, 0.75 mole) of 90% formic acid.

-

Heat the mixture on a water bath at 100°C for 2 hours.

-

After cooling, slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus (B1172312) paper.

-

Collect the crude benzimidazole by suction filtration, washing the flask with ice-cold water to ensure complete transfer.

-

Wash the crude product on the filter with approximately 50 mL of cold water.

-

For recrystallization, dissolve the crude product in 750 mL of boiling water, add 2 g of decolorizing carbon, and digest for 15 minutes.

-

Filter the hot solution rapidly through a preheated Büchner funnel.

-

Cool the filtrate to 10-15°C to crystallize the benzimidazole.

-

Collect the pure benzimidazole by filtration, wash with 50 mL of cold water, and dry at 100°C.

Step 2: Synthesis of 1-butyl-1H-benzimidazole (N-Alkylation)

This protocol describes the N-alkylation of the synthesized benzimidazole with 1-bromobutane (B133212).

Materials:

-

1H-Benzimidazole

-

1-Bromobutane

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of 1H-benzimidazole (1.0 equivalent) in anhydrous DMF or acetonitrile, add a base such as potassium carbonate (1.5-2.0 equivalents) or sodium hydride (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the benzimidazolide (B1237168) anion.

-

Add 1-bromobutane (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, pour the reaction mixture into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-butyl-1H-benzimidazole.

Data Presentation

The following tables summarize the quantitative data for the described synthetic methods.

Table 1: Synthesis of 1H-Benzimidazole

| Parameter | Value | Reference |

| Reactants | o-Phenylenediamine, Formic Acid | General Knowledge |

| Solvent | None (neat reaction) | General Knowledge |

| Temperature | 100°C | General Knowledge |

| Reaction Time | 2 hours | General Knowledge |

| Yield | 83-85% | General Knowledge |

Table 2: Synthesis of 1-butyl-1H-benzimidazole (N-Alkylation)

| Parameter | Method A | Method B | Reference |

| Reactants | 1H-Benzimidazole, 1-Bromobutane | 1H-Benzimidazole, 1-Bromobutane | [1] |

| Base | Potassium Carbonate | Sodium Hydride | [1] |

| Solvent | DMF or Acetonitrile | DMF or Acetonitrile | [1] |

| Temperature | Room Temperature to 80°C | Room Temperature | [1] |

| Reaction Time | Varies (monitored by TLC) | Varies (monitored by TLC) | [1] |

| Yield | Not specified for this specific product | Not specified for this specific product | [1] |

Note: Specific yield for 1-butyl-1H-benzimidazole via this generalized N-alkylation protocol is not explicitly stated in the general procedure, but this method is a standard and effective way to achieve such N-alkylation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathways and logical relationships in the synthesis of 1-butyl-1H-benzimidazole.

References

An In-depth Technical Guide to the Identification of N-butylbenzimidazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-butylbenzimidazole, focusing on its unambiguous identification through its CAS number, physicochemical properties, and detailed analytical methodologies. The information is structured to assist researchers in the accurate characterization of this compound.

Chemical Identity and CAS Number

N-butylbenzimidazole is a derivative of benzimidazole (B57391), a heterocyclic aromatic compound. The "N-butyl" designation indicates that a butyl group is attached to one of the nitrogen atoms of the imidazole (B134444) ring. It is crucial to distinguish between the two primary isomers, as they have distinct CAS numbers and properties. The most commonly referenced isomer is 1-butyl-1H-benzimidazole .

-

1-butyl-1H-benzimidazole: The butyl group is attached to the nitrogen at position 1.

-

2-butyl-1H-benzimidazole: The butyl group is attached to the carbon at position 2.[1]

This guide will focus on 1-butyl-1H-benzimidazole (CAS No. 4886-30-0) , which is frequently referred to simply as N-butylbenzimidazole in commercial and research contexts.[2][3]

Table 1: Core Identification Data for 1-butyl-1H-benzimidazole

| Identifier | Value | Source |

| CAS Registry Number | 4886-30-0 | [2][3][4] |

| Chemical Name | 1-butyl-1H-benzimidazole | [4] |

| Synonyms | N-butylbenzimidazole, 1-Butylbenzimidazole | [4] |

| Molecular Formula | C₁₁H₁₄N₂ | [2][4][5] |

| Molecular Weight | 174.24 g/mol | [2][4] |

| InChI | InChI=1S/C11H14N2/c1-2-3-8-13-9-12-10-6-4-5-7-11(10)13/h4-7,9H,2-3,8H2,1H3 | [4] |

| InChIKey | SHPPDRZENGVOOR-UHFFFAOYSA-N | [4] |

| Canonical SMILES | CCCCN1C=NC2=CC=CC=C21 | [3][4] |

Physicochemical Properties

The physical properties of a compound are fundamental to its identification and handling. There is some variation in the reported values for melting and boiling points, which may be due to differences in experimental conditions or sample purity.

Table 2: Physicochemical Properties of 1-butyl-1H-benzimidazole

| Property | Value | Source |

| Physical Form | Liquid | |

| Melting Point | 163 °C / 171-173 °C | [4][5] |

| Boiling Point | 256-258 °C / 296.9 °C at 760 mmHg | [4][6] |

| Density | 1.04 g/cm³ | [5][6] |

| Flash Point | >110 °C (>230 °F) | |

| Purity (Assay) | ≥99% (HPLC) |

Synthesis and Characterization Workflow

The synthesis of N-butylbenzimidazole is often a prerequisite for its detailed study. One common method involves the reaction of benzimidazole with butanol.[5] The subsequent identification and characterization process follows a logical workflow to confirm the structure and purity of the synthesized compound.

Caption: General workflow for the synthesis and analytical identification of N-butylbenzimidazole.

Experimental Protocols for Identification

Accurate identification relies on standardized analytical techniques. Below are protocols derived from common practices in organic chemistry for characterizing benzimidazole derivatives.[7]

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

-

Objective: To determine the proton (¹H) and carbon (¹³C) environments within the molecule, confirming the placement of the butyl group and the integrity of the benzimidazole core.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Record ¹H NMR and ¹³C NMR spectra at room temperature.[7] For complex structures, 2D NMR experiments like COSY and HMBC can be employed to establish connectivity.

-

Expected Results: The ¹H NMR spectrum should show distinct signals for the aromatic protons of the benzimidazole ring and the aliphatic protons of the butyl chain (CH₃, CH₂, CH₂, N-CH₂). The ¹³C NMR spectrum will similarly show corresponding signals for all unique carbon atoms.

b) Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Objective: To confirm the presence of key structural features like aromatic C-H, aliphatic C-H, and C=N bonds.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrophotometer.

-

Data Acquisition: Scan the sample typically in the range of 4000-400 cm⁻¹.

-

Expected Results: Characteristic absorption bands are expected for aromatic C-H stretching (~3100-3000 cm⁻¹), aliphatic C-H stretching (~2960-2850 cm⁻¹), and the C=N stretching of the imidazole ring (~1620 cm⁻¹).[7]

c) Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated system.

-

Objective: To characterize the π→π* transitions of the benzimidazole chromophore.

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol (B145695) or acetonitrile).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorption spectrum, typically from 200 to 400 nm.

-

Expected Results: N-Butyl-1H-benzimidazole is reported to exhibit absorption peaks around 248 nm and 295 nm, which are characteristic of the benzimidazole ring system.[8][9]

d) Mass Spectrometry (MS)

MS is used to determine the molecular weight and fragmentation pattern of the compound.

-

Objective: To confirm the molecular weight (174.24) and obtain structural information from fragmentation.

-

Instrumentation: Various mass spectrometers can be used, such as those with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

-

Data Acquisition: The mass spectrum will show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺).

-

Expected Results: A peak at m/z 174 (for M⁺) or 175 (for [M+H]⁺) would confirm the molecular formula C₁₁H₁₄N₂.

Logical Pathway for Spectroscopic Data Interpretation

The interpretation of data from multiple spectroscopic techniques follows a logical progression to build a conclusive identification.

Caption: Logical flow for integrating spectroscopic data to confirm chemical structure.

Summary of Spectroscopic Data

The following table summarizes the key spectroscopic features expected for the identification of 1-butyl-1H-benzimidazole.

Table 3: Key Spectroscopic Data for Identification

| Technique | Feature | Expected Observation | Source |

| Mass Spectrometry | Molecular Ion Peak ([M+H]⁺) | m/z = 175 | [7] (by analogy) |

| ¹H NMR | Aromatic Protons | Signals in the δ 7.0-8.0 ppm range | [7] (by analogy) |

| Aliphatic Protons (Butyl) | Signals in the δ 0.9-4.5 ppm range | [7] (by analogy) | |

| ¹³C NMR | Aromatic Carbons | Signals in the δ 110-150 ppm range | [7] (by analogy) |

| Aliphatic Carbons (Butyl) | Signals in the δ 13-50 ppm range | [7] (by analogy) | |

| FTIR | C=N Stretch | ~1623 cm⁻¹ | [7] (by analogy) |

| Aliphatic C-H Stretch | ~2965 cm⁻¹ | [7] (by analogy) | |

| Aromatic N-H Stretch | Absent (N is substituted) | - | |

| UV-Vis | Absorption Maxima (λmax) | ~248 nm, ~295 nm | [8][9] |

This guide provides the foundational data and methodologies required for the confident identification of N-butylbenzimidazole. For novel research, it is always recommended to perform a full suite of these characterization techniques and compare the results with established literature values.

References

- 1. Benzimidazole, 2-butyl- | C11H14N2 | CID 22122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-butylbenzimidazole|lookchem [lookchem.com]

- 3. 1-Butylbenzimidazole | C11H14N2 | CID 410458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chembk.com [chembk.com]

- 6. 4886-30-0;5465-30-5 1-butyl-1H-benzimidazole - CAS数据库 [cheman.chemnet.com]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of N-Butylbenzimidazole: A Technical Guide

For researchers, scientists, and professionals in drug development, this in-depth guide provides a comprehensive overview of the spectroscopic data for N-butylbenzimidazole, a key heterocyclic compound with diverse applications. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by experimental protocols and data visualizations.

Introduction to N-Butylbenzimidazole

N-butylbenzimidazole is a derivative of benzimidazole, a bicyclic compound formed by the fusion of benzene (B151609) and imidazole (B134444) rings. The addition of a butyl group to the nitrogen atom of the imidazole ring imparts specific physicochemical properties that are of interest in various fields, including medicinal chemistry and materials science. Accurate spectroscopic characterization is fundamental for its identification, purity assessment, and structural elucidation in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. The following tables summarize the reported ¹H and ¹³C NMR spectral data for 1-butyl-1H-benzimidazole.

Table 1: ¹H NMR Spectroscopic Data of 1-Butyl-1H-benzimidazole

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.97 | s | - | 1H | H-2 (imidazole ring) |

| 7.63 - 7.59 | m | - | 1H | Aromatic H |

| 7.51 - 7.47 | m | - | 1H | Aromatic H |

| 7.23 - 7.15 | m | - | 2H | Aromatic H |

| 4.18 | t | 7.2 | 2H | N-CH₂ (butyl group) |

| 1.84 - 1.76 | m | - | 2H | N-CH₂-CH₂ (butyl group) |

| 1.35 - 1.25 | m | - | 2H | CH₂-CH₃ (butyl group) |

| 0.91 | t | 7.4 | 3H | CH₃ (butyl group) |

Table 2: ¹³C NMR Spectroscopic Data of 1-Butyl-1H-benzimidazole

| Chemical Shift (δ) ppm | Assignment |

| 144.1 | C-2 (imidazole ring) |

| 142.9 | Aromatic C (quaternary) |

| 133.7 | Aromatic C (quaternary) |

| 122.8 | Aromatic CH |

| 121.8 | Aromatic CH |

| 120.2 | Aromatic CH |

| 109.5 | Aromatic CH |

| 44.8 | N-CH₂ (butyl group) |

| 31.8 | N-CH₂-CH₂ (butyl group) |

| 19.9 | CH₂-CH₃ (butyl group) |

| 13.6 | CH₃ (butyl group) |

Experimental Protocol: NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1] The sample (5-10 mg) is dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). For ¹H NMR, the spectral width is generally set from 0 to 10 ppm, while for ¹³C NMR, it ranges from 0 to 160 ppm. Data processing involves Fourier transformation, phasing, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of N-butylbenzimidazole exhibits characteristic absorption bands corresponding to its aromatic and aliphatic components.

Table 3: FT-IR Spectroscopic Data of N-Butylbenzimidazole

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3055 | Weak | Aromatic C-H stretch |

| 2958, 2931, 2871 | Medium | Aliphatic C-H stretch (butyl group) |

| 1613 | Medium | C=N stretch (imidazole ring) |

| 1493, 1459 | Strong | Aromatic C=C ring stretch |

| 1378 | Medium | C-H bend (methyl group) |

| 1286 | Medium | C-N stretch |

| 743 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |

Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectrum is recorded using a Fourier Transform Infrared spectrophotometer. The sample can be analyzed as a thin film on a KBr plate or as a KBr pellet. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of N-butylbenzimidazole shows a prominent molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data (Electron Ionization) of N-Butylbenzimidazole

| m/z | Relative Intensity (%) | Proposed Fragment |

| 174 | 45 | [M]⁺ (Molecular ion) |

| 131 | 100 | [M - C₃H₇]⁺ (Loss of propyl radical) |

| 118 | 20 | [M - C₄H₈]⁺ (Loss of butene) |

| 91 | 15 | [C₇H₅N]⁺ |

| 77 | 10 | [C₆H₅]⁺ |

Experimental Protocol: Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For electron ionization (EI), an electron energy of 70 eV is typically used. The instrument is scanned over a mass range of m/z 50-500.

Visualization of Spectroscopic Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like N-butylbenzimidazole can be visualized as follows:

Caption: General workflow for the spectroscopic characterization of N-butylbenzimidazole.

This guide provides a foundational set of spectroscopic data and methodologies for N-butylbenzimidazole, serving as a valuable resource for its application in scientific research and development.

References

An In-depth Technical Guide to the Solubility of N-butylbenzimidazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of N-butylbenzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. Due to a notable absence of specific quantitative solubility data for N-butylbenzimidazole in the public domain, this document focuses on delivering a robust framework for its determination. It includes qualitative solubility information, detailed experimental protocols for accurate solubility measurement, and contextual data from the parent compound, benzimidazole (B57391), to offer valuable insights for researchers. This guide is intended to empower scientists and drug development professionals to conduct precise solubility assessments, a critical step in the advancement of new chemical entities.

Introduction to N-butylbenzimidazole and its Solubility

N-butylbenzimidazole is a derivative of benzimidazole, a bicyclic aromatic heterocycle integral to the structure of numerous pharmaceuticals and biologically active compounds. The addition of a butyl group to the benzimidazole core significantly influences its physicochemical properties, most notably its solubility in various media. Understanding the solubility of N-butylbenzimidazole in organic solvents is paramount for a range of applications, including:

-

Drug Discovery and Development: Solubility is a critical determinant of a drug candidate's bioavailability and therapeutic efficacy. Poor solubility can impede absorption and lead to suboptimal pharmacological activity.

-

Process Chemistry: Knowledge of solubility is essential for designing and optimizing crystallization, purification, and formulation processes.

-

Materials Science: The solubility characteristics of N-butylbenzimidazole are important for its application in the development of novel materials.

While specific quantitative solubility data for N-butylbenzimidazole remains elusive in published literature, qualitative assessments indicate that it is generally soluble in most organic solvents. This is further supported by information on its isomer, 2-butyl-1H-benzimidazole, which demonstrates greater solubility in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO) as compared to water. The butyl group enhances the compound's hydrophobic character, leading to reduced solubility in polar solvents like water.

Quantitative Solubility Data (Contextual)

To provide a practical reference for researchers, this section presents quantitative solubility data for the parent compound, benzimidazole, in a selection of common organic solvents. It is crucial to recognize that the presence of the N-butyl substituent will alter the solubility profile. However, this data serves as a valuable baseline for estimating the solubility of N-butylbenzimidazole and for selecting appropriate solvents for experimental determination.

Table 1: Solubility of Benzimidazole in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction (x₁) |

| Toluene | 298.15 | 0.0085 |

| Dichloromethane | 298.15 | 0.013 |

| 1-Chlorobutane | 298.15 | 0.0017 |

| 1-Propanol | 298.15 | 0.142 |

| 1-Butanol | 298.15 | 0.125 |

| 2-Butanol | 298.15 | 0.101 |

| 1-Hexanol | 298.15 | 0.083 |

Note: Data for benzimidazole is provided as a surrogate due to the lack of available data for N-butylbenzimidazole.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The definitive method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[1] This protocol outlines the steps to accurately measure the solubility of N-butylbenzimidazole in an organic solvent of choice.

Materials

-

N-butylbenzimidazole (solid)

-

Selected organic solvent (analytical grade or higher)

-

Volumetric flasks

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or incubator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid N-butylbenzimidazole to a vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, although the exact time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a high speed.

-

Alternatively, carefully withdraw the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent to bring the concentration of N-butylbenzimidazole within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of N-butylbenzimidazole.

-

HPLC Method for Quantification

A reverse-phase HPLC method is generally suitable for the quantification of benzimidazole derivatives.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where N-butylbenzimidazole exhibits maximum absorbance.

-

Calibration: Prepare a series of standard solutions of N-butylbenzimidazole of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

Calculation of Solubility

The solubility of N-butylbenzimidazole is calculated from the concentration of the diluted sample, taking into account the dilution factor. The solubility can be expressed in various units, such as:

-

Molarity (mol/L)

-

Grams per 100 mL of solvent ( g/100 mL)

-

Mole fraction (x)

Visualization of Experimental Workflow

The following diagrams illustrate the key stages of the experimental workflow for determining the solubility of N-butylbenzimidazole.

Caption: Experimental workflow for solubility determination.

Caption: HPLC quantification workflow.

Conclusion

References

N-Butylbenzimidazole: A Technical Overview of Its Biological Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-butylbenzimidazole, a heterocyclic organic compound, belongs to the benzimidazole (B57391) class of molecules, which are of significant interest in medicinal chemistry due to their diverse and potent biological activities. While the broader benzimidazole scaffold has been extensively studied and is a key component in several approved drugs, specific and detailed mechanistic data for N-butylbenzimidazole in biological systems is not extensively available in publicly accessible scientific literature. This technical guide synthesizes the known biological activities of the benzimidazole core, providing a foundational understanding of the potential mechanisms through which N-butylbenzimidazole may act. This document also furnishes detailed protocols for key experimental assays relevant to the evaluation of such compounds.

Introduction to the Benzimidazole Scaffold

Benzimidazoles are bicyclic compounds composed of a fusion between benzene (B151609) and imidazole (B134444) rings. This structural motif is found in a variety of biologically active molecules, including vitamin B12.[1] The versatility of the benzimidazole core allows for substitutions at various positions, leading to a wide array of pharmacological effects.[1] Generally, benzimidazole derivatives have demonstrated a broad spectrum of activities, including:

The specific biological activity of a benzimidazole derivative is highly dependent on the nature and position of its substituents.[1]

Potential Mechanisms of Action of N-Butylbenzimidazole

Direct, peer-reviewed studies detailing the specific molecular targets and signaling pathways of N-butylbenzimidazole are scarce. However, based on the known mechanisms of other benzimidazole derivatives, several potential pathways can be hypothesized.

Antimicrobial and Antifungal Activity

The antimicrobial and antifungal properties of benzimidazoles are well-documented.[4][7] A primary mechanism of action for many antifungal and anthelmintic benzimidazoles is the inhibition of microtubule polymerization.[8] By binding to β-tubulin, these compounds prevent the formation of microtubules, which are essential for cell division, motility, and intracellular transport in eukaryotic pathogens.

Antiviral Activity

Certain benzimidazole derivatives have shown efficacy against a range of viruses.[5][9][10] The mechanisms of antiviral action are diverse and can include:

-

Inhibition of viral enzymes: This can include viral polymerases or proteases that are critical for viral replication.[5]

-

Interference with viral entry: Some compounds may block the attachment or entry of viruses into host cells.[5]

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been a significant area of research.[6][11][12] Several mechanisms have been identified for different derivatives, including:

-

Disruption of microtubule dynamics: Similar to their antifungal action, some benzimidazoles can inhibit tubulin polymerization in cancer cells, leading to cell cycle arrest and apoptosis.[8]

-

Inhibition of key signaling pathways: Various derivatives have been shown to inhibit kinases and other enzymes involved in cancer cell proliferation and survival.

-

Induction of apoptosis: Benzimidazole compounds can trigger programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[12]

Quantitative Data

A thorough search of scientific literature did not yield specific quantitative data (e.g., IC50, Ki values) for the biological activity of N-butylbenzimidazole against specific molecular targets or in various cell-based assays. The biological effects of benzimidazole derivatives are highly structure-dependent, and the absence of data for the N-butyl variant prevents the creation of a comparative data table. Researchers are encouraged to perform empirical testing to determine the specific activity profile of this compound.

Signaling Pathways and Experimental Workflows

Due to the lack of specific identified biological targets and pathways for N-butylbenzimidazole, diagrams illustrating its precise mechanism of action cannot be generated at this time. However, a generalized workflow for screening and characterizing the biological activity of a novel benzimidazole derivative is presented below.

Caption: Generalized workflow for the biological evaluation of a novel compound.

Experimental Protocols

The following are detailed protocols for standard assays used to evaluate the biological activity of compounds like N-butylbenzimidazole.

Protocol for MTT Assay for Cell Viability and Cytotoxicity

This protocol is used to determine the effect of a compound on the viability of cancer cell lines.[1][3][13]

Materials:

-

96-well microtiter plates

-

Cancer cell line of interest

-

Complete culture medium

-

N-butylbenzimidazole (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of N-butylbenzimidazole in complete culture medium from a stock solution. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

References

- 1. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. wjpls.org [wjpls.org]

- 3. hygeiajournal.com [hygeiajournal.com]

- 4. researchgate.net [researchgate.net]

- 5. rroij.com [rroij.com]

- 6. pharmakeftiki.hsmc.gr [pharmakeftiki.hsmc.gr]

- 7. Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. globalresearchonline.net [globalresearchonline.net]

In-Depth Technical Guide to the Biological Activities of N-Butylbenzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current state of research into the biological activities of N-butylbenzimidazole derivatives. The benzimidazole (B57391) scaffold, a heterocyclic aromatic compound, is a well-established pharmacophore in medicinal chemistry, known for its presence in a variety of clinically approved drugs.[1] The addition of an N-butyl group can modulate the lipophilicity and pharmacokinetic properties of the parent molecule, potentially enhancing its therapeutic efficacy.[2] This document collates and synthesizes key findings on the anticancer, antimicrobial, and other biological activities of this specific class of compounds, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Biological Activities and Quantitative Data

N-butylbenzimidazole derivatives have demonstrated a range of biological activities, with anticancer and antimicrobial properties being the most extensively studied. The following tables summarize the quantitative data from various studies, providing a clear comparison of the potency of different derivatives.

Anticancer Activity

The antiproliferative effects of N-butylbenzimidazole derivatives have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound ID | Derivative Structure | Cell Line | IC50 (µM) | Reference |

| 1d | 1-butyl-2-phenyl-1H-benzo[d]imidazole | MDA-MB-231 (Breast) | > 100 | [3] |

| 2d | 1-butyl-2-(4-methoxyphenyl)-1H-benzo[d]imidazole | MDA-MB-231 (Breast) | 29.39 | [4] |

Antimicrobial Activity

The antimicrobial potential of N-butylbenzimidazole derivatives has been investigated against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound ID | Derivative Structure | Microorganism | MIC (µg/mL) | Reference |

| 1d | 1-butyl-2-phenyl-1H-benzo[d]imidazole | Streptococcus faecalis | > 1024 | [3] |

| 1d | 1-butyl-2-phenyl-1H-benzo[d]imidazole | Staphylococcus aureus | 512 | [3] |

| 1d | 1-butyl-2-phenyl-1H-benzo[d]imidazole | MRSA | 512 | [3] |

| 1d | 1-butyl-2-phenyl-1H-benzo[d]imidazole | Escherichia coli | > 1024 | [3] |

| 1d | 1-butyl-2-phenyl-1H-benzo[d]imidazole | Pseudomonas aeruginosa | > 1024 | [3] |

| 1d | 1-butyl-2-phenyl-1H-benzo[d]imidazole | Candida albicans | > 1024 | [3] |

| 1d | 1-butyl-2-phenyl-1H-benzo[d]imidazole | Aspergillus niger | > 1024 | [3] |

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives, as a broad class, are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[1][2] While specific pathways for N-butyl derivatives are still under investigation, the general mechanisms provide a framework for understanding their potential modes of action. One such pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of the c-Jun N-terminal kinase (JNK) signaling cascade, leading to apoptosis.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the existing findings.

Synthesis of N-Butyl-2-(substituted phenyl)-1H-benzimidazole Derivatives

A common synthetic route for N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives involves a two-step process: the condensation of an o-phenylenediamine (B120857) with an aromatic aldehyde to form the benzimidazole core, followed by N-alkylation.[4]

Materials and Reagents:

-

o-phenylenediamine

-

Substituted aromatic aldehydes (e.g., benzaldehyde, 4-methoxybenzaldehyde)

-

Butyl bromide

-

Solvents (e.g., ethanol, dimethylformamide)

-

Base (e.g., potassium carbonate)

Procedure:

-

Synthesis of 2-(substituted phenyl)-1H-benzimidazole:

-

Dissolve o-phenylenediamine and the corresponding aromatic aldehyde in a suitable solvent such as ethanol.

-

Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the product with a cold solvent and dry it to obtain the crude 2-(substituted phenyl)-1H-benzimidazole.[4]

-

-

Synthesis of N-Butyl-2-(substituted phenyl)-1H-benzimidazole:

-

Dissolve the 2-(substituted phenyl)-1H-benzimidazole in a polar aprotic solvent like DMF.

-

Add a base, such as potassium carbonate, to the solution.

-

Add butyl bromide dropwise to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating for a specified duration.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter, wash with water, and dry the crude product.

-

Purify the final compound by recrystallization or column chromatography.[4]

-

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials and Reagents:

-

Cancer cell line (e.g., MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

N-butylbenzimidazole derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

-

-

Compound Treatment:

-

Prepare serial dilutions of the N-butylbenzimidazole derivatives in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

-

Incubate the plates for 48-72 hours.[6]

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.[6]

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

-

In Vitro Antimicrobial Susceptibility: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials and Reagents:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Candida albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

N-butylbenzimidazole derivatives (dissolved in a suitable solvent like DMSO)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation:

-

From a fresh culture (18-24 hours old), pick several colonies of the microorganism and suspend them in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

-

Dilute this standardized suspension in the appropriate broth to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the stock solution of the N-butylbenzimidazole derivative to the first well of a row.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process down the row. Discard the final 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the prepared inoculum to each well, resulting in a final volume of 200 µL.

-

Include a positive control (inoculum without any compound) and a negative control (broth only).

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

-

Reading and Interpretation:

-

After incubation, visually inspect the plates for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Conclusion

N-butylbenzimidazole derivatives represent a promising class of compounds with demonstrable anticancer and antimicrobial activities. The N-butyl substitution appears to be a key factor in modulating the biological effects of the benzimidazole core. Further research is warranted to expand the library of these derivatives, explore a wider range of biological targets, and elucidate their precise mechanisms of action. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel N-butylbenzimidazole-based therapeutic agents.

References

- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nveo.org [nveo.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Deep Dive into N-Butylbenzimidazole: A DFT-Based Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on N-butylbenzimidazole, a molecule of significant interest in medicinal chemistry, leveraging Density Functional Theory (DFT) for in-depth analysis. Benzimidazole (B57391) derivatives are known for their wide range of biological activities, including antiviral, antimicrobial, and antitumor properties.[1][2][3][4] Understanding the structural, electronic, and spectroscopic properties of N-butylbenzimidazole at a quantum mechanical level is crucial for the rational design of new and more effective therapeutic agents.

This document summarizes key findings from computational studies, presenting quantitative data in a clear, tabular format, detailing the underlying computational methodologies, and visualizing the theoretical workflow. The insights presented herein are derived from studies employing the B3LYP functional with a 6-311++G(d,p) basis set, a level of theory that has demonstrated excellent concordance with experimental data.[1][2][3][4]

Core Computational Protocols

The theoretical investigation of N-butylbenzimidazole involves a series of computational steps designed to elucidate its molecular properties. The following protocols are based on established DFT methodologies.[1][2][3][4][5]

Geometry Optimization

-

Objective: To find the most stable three-dimensional conformation of the N-butylbenzimidazole molecule.

-

Methodology: The molecular structure is optimized using the DFT/B3LYP method with the 6-311++G(d,p) basis set.[1][2][3][4] This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. This ensures that all calculated properties correspond to the ground state geometry of the molecule.

Vibrational Frequency Analysis

-

Objective: To predict the infrared (FTIR) and Raman spectra of the molecule and to confirm that the optimized geometry corresponds to a true energy minimum.

-

Methodology: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies confirms that the structure is a true minimum. The calculated frequencies can be compared with experimental FTIR and Raman spectra to validate the computational model.[1][2][3][4]

Electronic Properties Analysis

-

Objective: To understand the electronic structure, reactivity, and charge distribution of N-butylbenzimidazole.

-

Methodology: A suite of analyses is performed on the optimized geometry:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[1][3]

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify electrophilic and nucleophilic sites on the molecule.[1][2][3][4]

-

Mulliken Atomic Charges: These calculations provide a quantitative measure of the partial charge on each atom in the molecule.[1][2][3][4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.[1][2][3][4]

-

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the DFT studies of N-butylbenzimidazole.

Table 1: Optimized Geometrical Parameters (Bond Lengths)

| Bond | Theoretical (Å)[1][5] | Experimental (Å)[1][5] |

| C1-N26 | 1.386 | 1.391 |

| C2-N27 | 1.387 | 1.367 |

| C7-N26 | 1.377 | - |

| C7-N27 | 1.306 | - |

Table 2: Frontier Molecular Orbital (FMO) Properties

| Parameter | Value (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (ΔE) | - |

(Note: Specific HOMO and LUMO energy values were not explicitly provided in the search results, but their characterization was mentioned.[1][3])

Table 3: Natural Bond Orbital (NBO) Analysis - Key Stabilization Energies

| Donor Orbital (σ) | Acceptor Orbital (σ*) | Stabilization Energy E(2) (kJ/mol)[1][2][3][4] |

| C1–C2 | C1–C6 | 4.63 |

| C1–C2 | C1–N26 | 0.86 |

| C1–C2 | C6–H11 | 2.42 |

Table 4: UV-Vis Absorption Spectra

| Spectrum | Peak Wavelength (nm)[1][2][3][4] |

| Theoretical | 248 |

| Experimental | 248, 295 |

Visualizing the Theoretical Workflow

The following diagrams illustrate the logical flow of the computational studies performed on N-butylbenzimidazole.

Caption: Computational workflow for DFT analysis of N-butylbenzimidazole.

Conclusion

The theoretical studies on N-butylbenzimidazole using DFT provide valuable insights into its structural, vibrational, and electronic properties. The B3LYP/6-311++G(d,p) level of theory offers a reliable framework for these investigations, with results showing good agreement with experimental data.[1][2][3][4] The analyses of the HOMO-LUMO gap, MEP, and NBO provide a detailed picture of the molecule's reactivity and stability, which is instrumental for understanding its biological activity and for the development of new benzimidazole-based therapeutic agents. The presence of a butyl substituent does not significantly alter the conjugation and structural organization of the core benzimidazole ring.[1][2][3][4] The presented data and methodologies serve as a foundational guide for researchers in the field of computational chemistry and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] A Comprehensive Study of N-Butyl-1H-Benzimidazole | Semantic Scholar [semanticscholar.org]

- 5. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

N-Butylbenzimidazole: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-butylbenzimidazole has emerged as a pivotal precursor in the field of organic synthesis, offering a versatile scaffold for the construction of a diverse array of biologically active molecules and functional materials. Its unique structural features and reactivity have positioned it as a valuable building block in medicinal chemistry, materials science, and catalysis. This technical guide provides a comprehensive overview of N-butylbenzimidazole, encompassing its synthesis, physicochemical properties, and its application as a precursor in the development of novel compounds. Detailed experimental protocols, quantitative data, and visualizations of key reaction pathways and biological signaling cascades are presented to facilitate its practical application in a research and development setting.

Introduction

Benzimidazole (B57391), a heterocyclic aromatic organic compound, is a fundamental structural motif in a multitude of pharmaceuticals and biologically active compounds.[1] The introduction of an N-butyl substituent to the benzimidazole core yields N-butylbenzimidazole, a modification that enhances its lipophilicity and modulates its electronic properties, thereby expanding its utility in organic synthesis.[1] This guide will delve into the synthesis of N-butylbenzimidazole and its subsequent use as a precursor for more complex molecular architectures, with a particular focus on its applications in drug discovery and materials science.

Physicochemical Properties of N-Butylbenzimidazole

N-butylbenzimidazole is a solid at room temperature and is soluble in most organic solvents.[2] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄N₂ | [2] |

| Molecular Weight | 174.24 g/mol | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Appearance | Solid | [2] |

Synthesis of N-Butylbenzimidazole: Experimental Protocols

The synthesis of N-butylbenzimidazole is most commonly achieved through the N-alkylation of benzimidazole with a suitable butylating agent, such as butyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the imidazole (B134444) nitrogen, thereby increasing its nucleophilicity.

General Protocol for N-Alkylation of Benzimidazole

This protocol describes a general and efficient method for the N-alkylation of benzimidazole using butyl bromide.

Materials:

-

Benzimidazole

-

Butyl bromide

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate (B1210297)

-

Brine solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a solution of benzimidazole (1.0 equivalent) in DMF or acetonitrile, add a base such as potassium carbonate (1.5-2.0 equivalents) or cesium carbonate (1.5-2.0 equivalents).[3]

-

Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the benzimidazolide (B1237168) anion.[3]

-

Add butyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.[3]

-

Stir the reaction at room temperature or heat to 50-80°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[3]

-

Once the starting material is consumed (as indicated by TLC), pour the reaction mixture into ice-water.[3]

-

Extract the aqueous layer with ethyl acetate.[3]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure N-butylbenzimidazole.[3][4]

Expected Yield: Yields for this reaction are typically high, often exceeding 80%, depending on the specific conditions and scale.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of N-butylbenzimidazole.

Spectroscopic Data of N-Butylbenzimidazole

The structural characterization of N-butylbenzimidazole is crucial for confirming its identity and purity. Key spectroscopic data are summarized below.

| Spectroscopic Data | N-Butylbenzimidazole |

| ¹H NMR (CDCl₃, δ, ppm) | 0.95 (t, 3H, CH₃), 1.35-1.45 (m, 2H, CH₂), 1.80-1.90 (m, 2H, CH₂), 4.15 (t, 2H, N-CH₂), 7.20-7.35 (m, 2H, Ar-H), 7.70-7.80 (m, 2H, Ar-H), 7.95 (s, 1H, NCHN) |

| ¹³C NMR (CDCl₃, δ, ppm) | 13.6, 19.8, 32.1, 44.8, 109.5, 120.0, 122.1, 122.9, 133.7, 142.5, 144.1 |

| Mass Spectrometry (EI) | m/z (%): 174 (M⁺, 40), 131 (100), 118 (15), 91 (10) |

N-Butylbenzimidazole as a Precursor in Organic Synthesis

N-butylbenzimidazole serves as a versatile starting material for the synthesis of a wide range of derivatives with significant applications in medicinal chemistry and materials science.

Synthesis of Biologically Active Molecules

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, and N-alkylation is a common strategy to modulate the pharmacological properties of these compounds.[1]

Benzimidazole derivatives have been extensively investigated as potential anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[5][6][7] Two key pathways targeted by benzimidazole-based compounds are the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the BRAF/MEK/ERK pathway.

EGFR Signaling Pathway: The EGFR pathway plays a crucial role in cell proliferation, survival, and migration.[8] Aberrant activation of this pathway is a hallmark of many cancers. Certain benzimidazole derivatives act as inhibitors of EGFR, blocking the downstream signaling cascade.

BRAF/MEK/ERK Signaling Pathway: The BRAF/MEK/ERK pathway (also known as the MAPK/ERK pathway) is another critical signaling cascade that regulates cell growth and division.[9] Mutations in the BRAF gene are common in several cancers, leading to constitutive activation of this pathway. Benzimidazole derivatives have been developed to inhibit key kinases in this pathway, such as BRAF and MEK.

Benzimidazole derivatives have also demonstrated significant antiviral activity, particularly against RNA viruses like the Hepatitis C Virus (HCV).[10][11] These compounds can act as allosteric inhibitors of the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication.[12][13][14]

Allosteric Inhibition of HCV RNA-Dependent RNA Polymerase: Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that impairs its function.[12] In the case of HCV RdRp, benzimidazole derivatives can bind to an allosteric pocket, preventing the conformational changes necessary for the initiation of RNA synthesis.[14]

Conclusion

N-butylbenzimidazole is a valuable and versatile precursor in organic synthesis, providing a readily accessible platform for the development of a wide range of functional molecules. Its straightforward synthesis and the diverse biological activities of its derivatives make it a compound of significant interest to researchers in medicinal chemistry and drug development. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of N-butylbenzimidazole's full potential in the ongoing quest for novel therapeutics and advanced materials.

References

- 1. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]

- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Anticancer Activity, and In Silico Modeling of Alkylsulfonyl Benzimidazole Derivatives: Unveiling Potent Bcl-2 Inhibitors for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Anticancer Activity and UPLC Analysis of the Stability of Some New Benzimidazole-4,7-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 10. Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Allosteric Inhibitors Have Distinct Effects, but Also Common Modes of Action, in the HCV Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Evolution of N-Alkylated Benzimidazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole (B57391) scaffold, a heterocyclic aromatic organic compound formed by the fusion of benzene (B151609) and imidazole, represents a privileged structure in medicinal chemistry. Its resemblance to naturally occurring purines allows for favorable interactions with a variety of biological targets. The strategic modification of the benzimidazole core, particularly through N-alkylation, has been a cornerstone in the development of a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies related to N-alkylated benzimidazoles. It aims to serve as a comprehensive resource for researchers and professionals engaged in the field of drug discovery and development.

A Historical Trajectory: From a Simple Heterocycle to a Pillar of Modern Medicine

The journey of benzimidazoles began in 1872 with the first synthesis of a 2,5-dimethyl derivative by Hoebrecker. However, it was the discovery of the benzimidazole nucleus within the structure of vitamin B12 that ignited significant interest in its potential as a pharmacophore. Early research in the mid-20th century began to unveil the vast therapeutic potential of this heterocyclic system.

The strategic addition of alkyl groups to the nitrogen atom(s) of the benzimidazole ring, a process known as N-alkylation, emerged as a critical step in modulating the scaffold's physicochemical and pharmacological properties. This modification was found to influence factors such as lipophilicity, metabolic stability, and receptor-binding affinity, thereby enhancing the therapeutic efficacy and broadening the spectrum of biological activity.

One of the earliest and most impactful applications of N-alkylated benzimidazoles was in the field of anthelmintics. Following the discovery of thiabendazole's worm-expelling properties, systematic research led to the development of highly potent and broad-spectrum N-alkylated derivatives. A landmark achievement in this area was the synthesis of albendazole (B1665689) in 1972 by researchers at SmithKline Animal Health Laboratories. Patented in 1975, albendazole demonstrated exceptional efficacy against a wide range of parasitic worms.[1]

The mid-1950s saw the discovery of the analgesic properties of another class of N-alkylated benzimidazoles, the nitazene (B13437292) opioids, by the Swiss company Ciba AG.[2] These compounds, characterized by a diethylaminoethyl group attached to one of the benzimidazole nitrogens, exhibited potent opioid receptor agonist activity. While their clinical use was hampered by side effects, they remain a significant chapter in the history of benzimidazole research.

Subsequent decades witnessed the expansion of N-alkylated benzimidazoles into various other therapeutic domains, including antihistamines, proton pump inhibitors (PPIs), antivirals, and anticancer agents. This diversification underscored the versatility of the N-alkylated benzimidazole scaffold as a platform for the rational design of novel drugs.

Key Milestones in the Development of N-Alkylated Benzimidazoles

| Year | Milestone | Significance |

| 1872 | First synthesis of a benzimidazole derivative by Hoebrecker. | Foundation of benzimidazole chemistry. |

| 1950s | Discovery of the analgesic properties of nitazene opioids by Ciba AG.[2] | Early exploration of N-alkylated benzimidazoles as therapeutic agents. |

| 1961 | Introduction of thiabendazole, the first benzimidazole anthelmintic. | Paved the way for the development of a major class of antiparasitic drugs. |

| 1972 | Discovery of albendazole at SmithKline Animal Health Laboratories.[1] | A broad-spectrum N-alkylated benzimidazole anthelmintic with significant clinical impact. |

| 1975 | Patent filed for albendazole.[1] | Solidified its commercial and therapeutic potential. |

| 1980s | Development of proton pump inhibitors (PPIs) like omeprazole. | Revolutionized the treatment of acid-related gastrointestinal disorders. |

| 1990s-Present | Exploration of N-alkylated benzimidazoles as antiviral and anticancer agents. | Ongoing research continues to expand the therapeutic applications of this versatile scaffold. |

Experimental Protocols

The synthesis of N-alkylated benzimidazoles can be achieved through various methods. Below are detailed protocols for some of the key experimental procedures.

General Procedure for N-Alkylation of Benzimidazoles

This protocol describes a common method for the N-alkylation of a benzimidazole core using an alkyl halide in the presence of a base.

Materials:

-

Substituted benzimidazole

-

Alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile)

-